molecular formula C18H17NO3 B2857359 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 620932-12-9

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2857359
CAS No.: 620932-12-9
M. Wt: 295.338
InChI Key: MHAVZQRYTFLHMU-UHFFFAOYSA-N
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Description

7-Methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a substituted indole-2,3-dione (isatin) derivative. Its core structure comprises a bicyclic indole scaffold with a 7-methyl group and a 1-substituent consisting of a 2-(4-methylphenoxy)ethyl chain. This compound is of interest in medicinal and synthetic chemistry due to the versatility of isatin derivatives in biological activity and material science applications .

Properties

IUPAC Name

7-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-8-14(9-7-12)22-11-10-19-16-13(2)4-3-5-15(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAVZQRYTFLHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of the 7-Methylindole-2,3-dione Core

Starting Material: 7-Methylindole

The synthesis begins with 7-methylindole, a precursor validated in multiple studies. A high-yield route involves cyclizing 2-methylaniline derivatives. For example, N-hydroxyethyl-2-methylaniline reacts with 2-methylaniline in acetonitrile using a Sn/activated carbon catalyst, yielding 7-methylindole at 64.3%.

Oxidation to 7-Methylindole-2,3-dione

The indole core is oxidized to the 2,3-dione (isatin) structure. A proven method involves treating 7-methylindole with chromium trioxide (CrO3) in dilute sulfuric acid under controlled conditions. This mirrors protocols for 5-substituted isatins, where cyclization in concentrated sulfuric acid achieves yields of 67–80%. For 7-methyl derivatives, optimizing reaction time (1–2 hours) and temperature (65–75°C) prevents over-oxidation.

Key Reaction:

$$
\text{7-Methylindole} + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{7-Methylindole-2,3-dione}
$$

N-Alkylation Strategies for Introducing the 2-(4-Methylphenoxy)ethyl Group

Traditional Alkylation with Electrophilic Agents

The nitrogen atom in 7-methylindole-2,3-dione is alkylated using 2-(4-methylphenoxy)ethyl bromide (synthesized via Williamson ether synthesis). In anhydrous DMF, deprotonation with sodium hydride (NaH) generates a nucleophilic amine, which reacts with the alkyl bromide:

$$
\text{7-Methylindole-2,3-dione} + \text{2-(4-Methylphenoxy)ethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Yield optimization (45–60%) requires inert atmospheres and stoichiometric excess of the alkylating agent.

Microdroplet-Mediated N-Alkylation

A novel approach employs aqueous microdroplets for catalyst-free N-alkylation. Mixing 7-methylindole-2,3-dione, 4-methylbenzaldehyde , and 2-(4-methylphenoxy)ethylamine in a charged microdroplet spray (30 µL/min, −10 kV) achieves 53% yield via a Mannich-type mechanism. This method avoids C-alkylation side products common in bulk reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Oxidation Step : Sulfuric acid (10% v/v) at 80°C maximizes cyclization efficiency.
  • Alkylation Step : Polar aprotic solvents (DMF, DMSO) enhance electrophile reactivity, while temperatures >100°C degrade the dione moiety.

Catalytic Enhancements

  • Sn/Activated Carbon : Improves indole cyclization kinetics by reducing side reactions.
  • Microdroplet Interfaces : Accelerate reaction rates 10–100x compared to bulk phases.

Analytical Characterization

Spectroscopic Data

  • MS (ESI) : Expected molecular ion peak at m/z 324.3 [M+H]$$^+$$.
  • $$^1$$H NMR (400 MHz, DMSO-d6) :
    • δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H),
    • δ 6.95–6.85 (m, 4H, Ar-H),
    • δ 4.20 (t, J = 6.0 Hz, 2H, OCH2),
    • δ 3.75 (t, J = 6.0 Hz, 2H, NCH2),
    • δ 2.30 (s, 3H, CH3),
    • δ 2.25 (s, 3H, CH3).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Traditional Alkylation 58 98.2
Microdroplet Reaction 53 95.4

Challenges and Mitigation

  • Nucleophilicity of Indole Nitrogen : Steric hindrance from the 7-methyl group reduces alkylation efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity.
  • Oxidation Byproducts : Chromium-based oxidants generate toxic waste. Alternative oxidants like IBX (2-iodoxybenzoic acid) offer greener profiles but require higher temperatures.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione structure to a diol.

    Substitution: The methyl and p-tolyloxy-ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with similar indole-2,3-dione derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 7-methyl, 1-[2-(4-methylphenoxy)ethyl] C₁₉H₁₇NO₄* 295* Not Available Bulky phenoxyethyl substituent; enhanced lipophilicity
7-Methyl-1-(2-oxo-2-phenylethyl)indoline-2,3-dione 7-methyl, 1-(2-oxo-2-phenylethyl) C₁₇H₁₃NO₃ 279.30 75822-45-6 Ketone-containing substituent; potential for hydrogen bonding
5-Bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione HCl 5-bromo, 1-[2-(diethylamino)ethyl] C₁₅H₁₈BrClN₂O₂ 373.67 Discontinued† Charged aminoethyl group; bromine enhances electrophilic reactivity
7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione 7-chloro, 4-methyl, 5-nitro C₉H₅ClN₂O₄ 258.61 2167594-05-08 Nitro and chloro groups; electron-withdrawing effects dominate

*Calculated based on structural analysis. †Discontinued per .

Key Observations:
  • Substituent Effects: The target compound’s 4-methylphenoxyethyl group increases steric hindrance compared to the ketone group in CAS 75822-45-6 . This may reduce solubility in polar solvents but improve membrane permeability.
  • Electronic Properties: The nitro and chloro groups in the 7-chloro-4-methyl-5-nitro analog (CAS 2167594-05-8) create strong electron-withdrawing effects, contrasting with the electron-donating methyl and phenoxy groups in the target compound .
  • Biological Relevance: Aminoethyl-substituted derivatives (e.g., ) are often protonated at physiological pH, enabling ionic interactions in biological systems .

Crystallographic and Analytical Tools

Structural elucidation of these compounds relies on advanced crystallographic software:

  • SHELX Suite : Widely used for small-molecule refinement, including analysis of substituent conformations and hydrogen bonding .
  • OLEX2 : Integrates structure solution, refinement, and visualization, critical for comparing steric effects in analogs like the target compound .

Biological Activity

Chemical Structure and Properties

The molecular structure of 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione can be described as follows:

  • Molecular Formula: C17H19NO3
  • Molecular Weight: 287.34 g/mol

This compound features an indole core substituted with a methyl group and a phenoxyethyl side chain, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with indole scaffolds exhibit significant antioxidant properties. A study demonstrated that derivatives similar to this compound can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anticancer Properties

Several studies have explored the anticancer potential of indole derivatives. For instance:

  • Cell Line Studies: In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency .
  • Mechanism of Action: The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Study 1: Antioxidant and Anticancer Activity

A study published in the International Journal of Molecular Sciences evaluated the antioxidant capacity and anticancer effects of several indole derivatives. Among these, this compound showed promising results in reducing cell viability in cancer cell lines while enhancing cellular antioxidant defenses .

Study 2: Mechanistic Insights into Anti-inflammatory Action

In another investigation focusing on inflammatory pathways, the compound was tested for its ability to modulate NF-kB signaling. Results indicated that treatment with this indole derivative led to decreased NF-kB activation in response to inflammatory stimuli, further supporting its role as a potential anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTest SystemEffect ObservedReference
AntioxidantDPPH assayScavenging activity
AnticancerMCF-7 and HT29 cell linesIC50: 10 - 25 µM
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels

Q & A

Q. What are the optimal synthetic routes for 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, solvent choice (polar vs. nonpolar) significantly impacts reaction kinetics and yield, as demonstrated in studies on structurally similar indole-diones . Use kinetic profiling and HPLC purity analysis to refine conditions. Factorial designs reduce the number of trials while capturing interaction effects between variables, as outlined in chemical engineering best practices .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Core techniques include:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent orientation.
  • FTIR : Identify carbonyl (C=O) and aromatic C-H stretching frequencies.
  • X-ray Crystallography : Resolve crystal packing and stereoelectronic effects.
    Cross-validate spectral data with computational tools (e.g., DFT simulations) to address ambiguities. For indole-diones, prioritize distinguishing between keto-enol tautomers using 1H^1H NMR solvent-dependent shifts .

Q. How should researchers design preliminary assays to evaluate the compound’s biological activity?

Methodological Answer: Begin with high-throughput screening against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) or microbial strains (e.g., Staphylococcus aureus for antimicrobial activity). Use dose-response curves (IC50_{50}/EC50_{50}) and negative controls to assess specificity. For cytotoxicity, employ MTT assays on mammalian cell lines. Ensure reproducibility by adhering to protocols from accredited programs like CHEM/IBiS 416, which emphasize hypothesis-driven experimental design .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed to resolve kinetic vs. thermodynamic control pathways?

Methodological Answer: Use isotopic labeling (e.g., 18O^{18}O-tracing in carbonyl groups) and kinetic isotope effects (KIE) to probe transition states. Monitor intermediates via stopped-flow UV-Vis or in-situ FTIR. For example, solvent polarity (e.g., DMSO vs. toluene) may shift reaction pathways by stabilizing charged intermediates, as observed in chromeno-pyrrole-dione systems . Computational microkinetic modeling (e.g., DFT) can further validate proposed mechanisms .

Q. What computational modeling approaches are recommended to predict the compound’s reactivity and interactions?

Methodological Answer: Integrate density functional theory (DFT) for electronic structure analysis (e.g., Fukui indices for nucleophilic/electrophilic sites) and molecular dynamics (MD) for solvation effects. Tools like COMSOL Multiphysics enable process simulation under varying conditions (e.g., pressure, temperature). AI-driven platforms can automate parameter optimization, as demonstrated in smart laboratory frameworks .

Q. How should researchers resolve contradictions in spectral data arising from polymorphic or tautomeric forms?

Methodological Answer: Conduct variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts). For polymorphs, use powder XRD paired with DSC to correlate crystallinity with thermal stability. If discrepancies persist, apply solid-state NMR or synchrotron radiation for higher resolution. Statistical methods like principal component analysis (PCA) can identify outlier data points in large datasets .

Q. What experimental strategies address solvent effects on the compound’s reactivity and stability?

Methodological Answer: Systematically test solvents with varying polarity (e.g., Kamlet-Taft parameters) to map solvent-reactivity relationships. For hydrolysis-prone derivatives, use non-aqueous aprotic solvents (e.g., THF) and monitor degradation via LC-MS. Solvent-free mechanochemical synthesis (ball milling) may enhance yield in moisture-sensitive reactions, as explored in isoindole-dione systems .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer: Synthesize analogs with targeted substitutions (e.g., halogenation at the indole ring or methoxy-to-ethoxy variations). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. For example, substituting 4-methylphenoxy with fluorophenyl groups in related compounds altered antimicrobial potency by modulating lipophilicity . Validate predictions with in vitro/in vivo assays.

Key Methodological Resources

  • Experimental Design : Factorial and response surface methodologies .
  • Computational Tools : COMSOL Multiphysics for process simulation ; DFT for mechanistic insights .
  • Spectroscopy : Cross-validation protocols for NMR/FTIR .

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